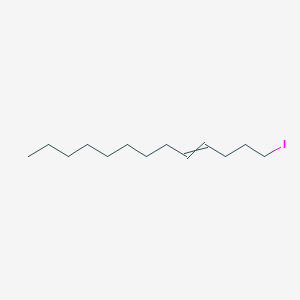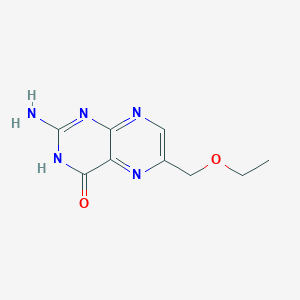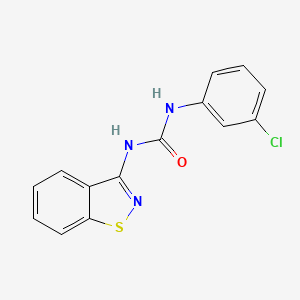
1-(1,2-Benzothiazol-3-yl)-3-(3-chlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2-Benzothiazol-3-yl)-3-(3-chlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. It features a benzothiazole ring and a chlorophenyl group, which are known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-Benzothiazol-3-yl)-3-(3-chlorophenyl)urea typically involves the reaction of 1,2-benzothiazole with 3-chlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,2-Benzothiazol-3-yl)-3-(3-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(1,2-Benzothiazol-3-yl)-3-(3-chlorophenyl)urea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring and chlorophenyl group could play crucial roles in binding to the target site, influencing the compound’s efficacy and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1,2-Benzothiazol-3-yl)-3-phenylurea: Lacks the chlorine atom on the phenyl ring.
1-(1,2-Benzothiazol-3-yl)-3-(4-chlorophenyl)urea: Chlorine atom is positioned differently on the phenyl ring.
1-(1,2-Benzothiazol-3-yl)-3-(3-methylphenyl)urea: Contains a methyl group instead of a chlorine atom.
Uniqueness
1-(1,2-Benzothiazol-3-yl)-3-(3-chlorophenyl)urea is unique due to the presence of both the benzothiazole ring and the 3-chlorophenyl group. This combination can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
104121-49-5 |
|---|---|
Molekularformel |
C14H10ClN3OS |
Molekulargewicht |
303.8 g/mol |
IUPAC-Name |
1-(1,2-benzothiazol-3-yl)-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C14H10ClN3OS/c15-9-4-3-5-10(8-9)16-14(19)17-13-11-6-1-2-7-12(11)20-18-13/h1-8H,(H2,16,17,18,19) |
InChI-Schlüssel |
JLWSMUNZNSRFPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NS2)NC(=O)NC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dicyclohexylacetamide)](/img/structure/B14343461.png)
![[(Cyclohex-2-en-1-ylidene)methyl]oxidanium](/img/structure/B14343465.png)
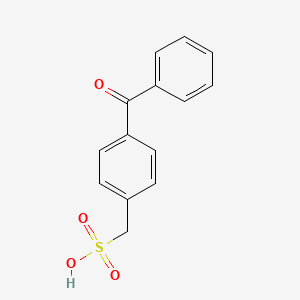

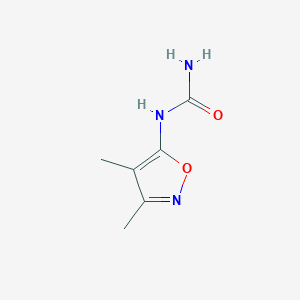
![2-[tert-Butyl(dimethyl)silyl]but-3-en-2-ol](/img/structure/B14343494.png)
![Benzenamine, N-ethyl-4-[[4-(ethylamino)-3-methylphenyl][4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene]methyl]-2-methyl-, monoacetate](/img/structure/B14343500.png)

![4,4'-[(2-Methoxyphenyl)methylene]diphenol](/img/structure/B14343512.png)


